molecular formula C7H10O4 B3322118 2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid CAS No. 1417405-44-7

2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid

Cat. No.: B3322118
CAS No.: 1417405-44-7
M. Wt: 158.15 g/mol
InChI Key: ZYYOMSWEXQYKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid is a complex organic compound with the molecular formula C6H10O3 This compound is characterized by its unique bicyclic structure, which includes a furan ring fused to a tetrahydrofuran ring

Preparation Methods

The synthesis of 2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of hexahydrofuran as a starting material. The process typically includes multiple steps of chemical reactions, such as oxidation and cyclization, to form the desired bicyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid can be compared with other similar compounds, such as:

    2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-ol: This compound has a similar bicyclic structure but differs in the functional group attached to the furan ring.

    Hexahydrofuro[3,2-b]furan-3,6-diyl bis(ethan-1-ol): Another related compound with a different substitution pattern on the furan ring.

    4,4’-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol): This compound features additional aromatic rings, making it structurally distinct

Properties

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)5-3-11-7-4(5)1-2-10-7/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYOMSWEXQYKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid
Reactant of Route 2
2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid
Reactant of Route 5
2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid
Reactant of Route 6
2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.